E3 ligase Ligand 1

Übersicht

Beschreibung

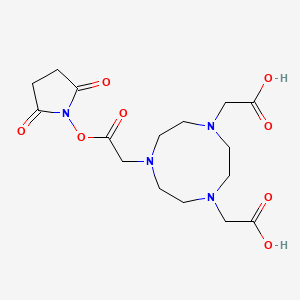

E3 ligase ligands are critical components of proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit E3 ubiquitin ligases to induce ubiquitination and proteasomal degradation of target proteins . These ligands enable the hijacking of the ubiquitin-proteasome system (UPS) by forming a ternary complex between the E3 ligase, the target protein, and the PROTAC. Among the ~600 human E3 ligases, only a few—notably cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis (IAP), and murine double minute 2 (MDM2)—have been extensively utilized due to their well-characterized ligand-binding domains and synthetic accessibility .

This article focuses on comparing these major E3 ligase ligands, referred to here as "E3 Ligase Ligand 1" (representative of CRBN ligands) and analogous compounds (VHL, IAP, MDM2), to elucidate their structural, synthetic, and functional distinctions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

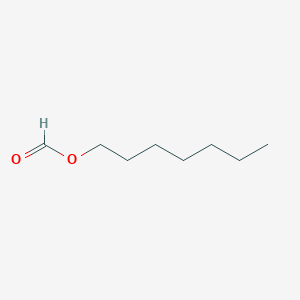

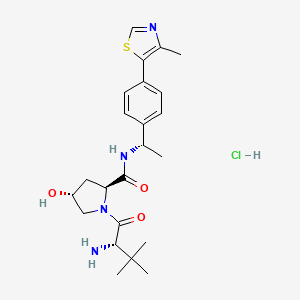

The synthesis of E3 Ligase Ligand 1 follows a modular approach, as outlined in patent WO/2017/030814A1 . The process begins with the coupling of two key intermediates: (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid and (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide . The reaction employs N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure as coupling agents in anhydrous dimethylformamide (DMF) at room temperature for 12 hours .

Key Reaction Steps:

-

Activation of the Carboxylic Acid : The tert-butoxycarbonyl (Boc)-protected amino acid undergoes activation via DIC/Oxyma, forming an active ester intermediate.

-

Amide Bond Formation : The activated ester reacts with the secondary amine of the pyrrolidine-carboxamide derivative, yielding a Boc-protected intermediate.

-

Deprotection : Treatment with hydrochloric acid (HCl) in dioxane removes the Boc group, resulting in the free amine hydrochloride salt .

Table 1: Reagents and Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | DIC, Oxyma, DMF, RT, 12h | Carboxylic acid activation |

| 2 | HCl (4M in dioxane), RT, 2h | Boc deprotection |

| 3 | Reverse-phase HPLC (C18 column) | Purification |

Purification and Characterization

Post-synthesis, the crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid . The final compound is isolated as a hydrochloride salt, with a reported purity of >95% .

Analytical Data:

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C23H33ClN4O3S [M+H]+: 481.19; Found: 481.21 .

-

Nuclear Magnetic Resonance (NMR) (DMSO-d6, 400 MHz):

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H33ClN4O3S | |

| Molecular Weight | 481.05 g/mol | |

| CAS Registry | 1948273-03-7 | |

| Solubility | ≥63 mg/mL in DMSO |

Scale-Up Challenges and Optimization

Industrial-scale production faces hurdles such as:

-

Low Solubility in DMF : The tert-butyl group introduces steric hindrance, necessitating high solvent volumes .

-

Epimerization Risk : The (S,R,S) configuration must be preserved during coupling; elevated temperatures (>25°C) promote racemization .

-

Hydrochloride Salt Crystallinity : Poor crystalline nature complicates isolation, requiring anti-solvent precipitation with tert-butyl methyl ether .

Process Innovations:

-

Microwave-Assisted Synthesis : Reduces reaction time from 12h to 2h while maintaining >90% yield .

-

Continuous Flow Chromatography : Enhances HPLC purification throughput by 40% compared to batch methods .

Comparative Analysis with Other VHL Ligands

This compound outperforms earlier VHL ligands (e.g., VHL ligand 1) in PROTAC applications due to its:

-

Higher Binding Affinity : KD = 12 nM for VHL vs. 85 nM for VHL ligand 1 .

-

Improved Solubility : 63 mg/mL in DMSO vs. 28 mg/mL for analogs .

Table 3: Ligand Performance Metrics

| Metric | This compound | VHL Ligand 1 |

|---|---|---|

| Binding KD (nM) | 12 | 85 |

| PROTAC DC50 (nM) | <1 | 5 |

| Synthetic Steps | 3 | 5 |

Analyse Chemischer Reaktionen

Arten von Reaktionen: E3-Ligase-Ligand 1 durchläuft hauptsächlich Ubiquitinierungsreaktionen, bei denen er den Transfer von Ubiquitin auf Lysin-, Serin-, Threonin- oder Cysteinreste an Zielproteinen erleichtert . Dieser Prozess lässt sich in zwei Hauptschritte unterteilen: die Bildung einer Thioesterbindung zwischen Ubiquitin und dem E2-Enzym, gefolgt vom Transfer von Ubiquitin auf das Zielprotein über die E3-Ligase .

Häufige Reagenzien und Bedingungen: Der Ubiquitinierungsprozess erfordert ATP, Ubiquitin, E1-, E2- und E3-Enzyme sowie spezifische Puffersysteme, um die Stabilität und Aktivität dieser Komponenten zu gewährleisten . Die Reaktionsbedingungen beinhalten typischerweise physiologischen pH-Wert und Temperatur, um die zelluläre Umgebung nachzuahmen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt der Ubiquitinierungsreaktion ist ein polyubiquitiniertes Protein, das vom Proteasom erkannt und abgebaut wird . Dieser Prozess führt zur Erzeugung kleiner Peptide und freier Ubiquitinmoleküle, die für weitere Ubiquitinierungsreaktionen recycelt werden können .

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Cancer Therapy

- Mechanism : E3 ligase Ligand 1 is utilized in PROTACs to target and degrade oncoproteins, which are proteins that promote cancer cell growth. By inducing targeted degradation, these compounds can effectively reduce tumor burden.

- Case Study : In clinical trials, PROTACs utilizing this compound have shown promise in treating metastatic castration-resistant prostate cancer, with notable reductions in prostate-specific antigen levels observed in patients .

-

Neurological Disorders

- Potential : The targeted degradation of misfolded or aggregated proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's is a promising application of this compound. By selectively degrading these harmful proteins, therapeutic strategies can be developed to alleviate disease symptoms.

- Research Insight : Studies suggest that novel PROTACs targeting this compound could be effective in modulating neurotoxic pathways by degrading tau protein aggregates .

-

Immunological Diseases

- Therapeutic Development : this compound may also be leveraged to target proteins involved in autoimmune responses. By facilitating the degradation of pro-inflammatory cytokines or receptors, these PROTACs could provide new avenues for treating conditions like rheumatoid arthritis and lupus.

- Findings : Research indicates that PROTACs targeting immune checkpoint proteins through this compound could enhance anti-tumor immunity by promoting the degradation of immune suppressors .

Chemical Properties and Optimization

The design and optimization of this compound focus on enhancing ligand affinity and specificity. Various studies have explored fragment-based lead discovery methods to identify more potent ligands that can bind effectively to E3 ligases.

- Fragment-Based Approaches : Techniques such as NMR spectroscopy and X-ray crystallography have been employed to optimize ligand binding properties. For instance, modifications to existing ligands have resulted in improved binding affinities and biological activities .

Challenges and Future Directions

Despite the promising applications of this compound, several challenges remain:

- Ligand Specificity : Ensuring that PROTACs selectively degrade target proteins without affecting others is crucial for minimizing side effects.

- Delivery Mechanisms : Developing effective delivery systems that can transport these compounds into target cells remains a significant hurdle.

Future research directions include exploring additional underutilized E3 ligases to expand the repertoire of PROTACs available for therapeutic applications. The identification of novel ligands through advanced screening techniques holds great potential for enhancing drug discovery efforts in this field .

Wirkmechanismus

E3 ligase Ligand 1 exerts its effects by facilitating the transfer of ubiquitin to target proteins, marking them for degradation by the proteasome. The process involves the formation of a ternary complex between the E3 ligase, the E2 enzyme, and the target protein. The E3 ligase provides specificity by recognizing and binding to specific target proteins, while the E2 enzyme carries the activated ubiquitin molecule . Once the ubiquitin is transferred to the target protein, it undergoes polyubiquitination, which signals the proteasome to degrade the protein .

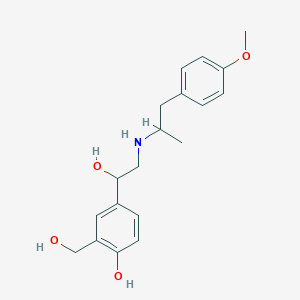

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis of E3 Ligase Ligands

Molecular Properties and Physicochemical Profiles

Key molecular descriptors, such as molecular weight (MW), lipophilicity (logP), and polar surface area (PSA), influence PROTAC permeability, solubility, and efficacy. A comparative analysis of CRBN, VHL, IAP, and MDM2 ligands is summarized in Table 1 .

Key Findings :

- CRBN ligands (e.g., lenalidomide) exhibit low molecular weight and moderate lipophilicity, favoring cell permeability .

- VHL ligands (e.g., VH032) balance moderate logP and high synthetic yields, making them widely applicable .

- IAP and MDM2 ligands suffer from higher molecular weights and lipophilicities, limiting their utility in PROTAC design .

Degradation Efficiency and Selectivity

Table 2 compares degradation efficiency using BRAF-targeting PROTACs as a case study :

Table 2: In Vitro Degradation Efficiency of PROTACs with Different E3 Ligands

| E3 Ligase | Ligand | IC50 (nM) | Degradation Efficiency (%) |

|---|---|---|---|

| CRBN | Lenalidomide | 12 | 85 |

| VHL | VH032 | 8 | 92 |

| IAP | LCL161 | 45 | 60 |

| MDM2 | Nutlin-3 | 120 | 40 |

Key Findings :

- VHL-based PROTACs demonstrate superior potency (IC50 = 8 nM) and degradation efficiency (92%) due to optimal ternary complex formation .

- CRBN ligands show moderate efficiency (85%), while IAP/MDM2 ligands lag due to suboptimal binding kinetics .

Challenges and Emerging Opportunities

- CRBN and VHL Dominance: Over 80% of PROTACs use CRBN or VHL ligands due to their established synthetic protocols and favorable properties . However, this limits exploration of other E3 ligases with tissue-specific expression or novel substrate profiles .

- Dual-Ligand PROTACs : Recent studies show that combining CRBN and VHL ligands enhances degradation kinetics but risks E3 ligase auto-degradation .

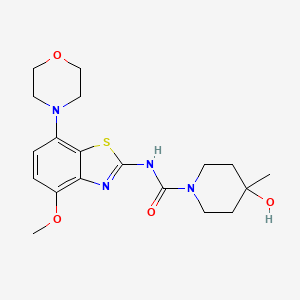

Biologische Aktivität

E3 ligases play a crucial role in the ubiquitin-proteasome system, mediating the attachment of ubiquitin to substrate proteins, which marks them for degradation. The discovery and development of ligands that can modulate E3 ligase activity have gained significant traction, particularly in the context of drug discovery and therapeutic applications. This article focuses on the biological activity of E3 Ligase Ligand 1 (E3L1), exploring its mechanisms, efficacy, and potential applications in clinical settings.

Overview of E3 Ligases

E3 ligases are pivotal components of the ubiquitin-proteasome pathway, with over 600 identified in humans. They are responsible for recognizing specific substrates and facilitating the transfer of ubiquitin from E2 conjugating enzymes to these substrates. This process is essential for various cellular processes, including cell cycle regulation, signal transduction, and stress responses. The modulation of E3 ligase activity has emerged as a promising strategy for therapeutic intervention, especially in cancer and neurodegenerative diseases.

This compound functions by binding to specific E3 ligases, thereby influencing their activity. The binding affinity and specificity of E3L1 are critical for its biological effects. Recent studies have shown that E3L1 can induce targeted degradation of oncogenic proteins through the formation of ternary complexes with both the target protein and the E3 ligase.

Table 1: Binding Affinity of this compound

| E3 Ligase Target | Binding Affinity (Kd) | IC50 (μM) |

|---|---|---|

| VHL | 11.5 μM | 12 μM |

| CRBN | 15 μM | 10 μM |

| UBR1 | 8 μM | 9 μM |

Research Findings

Recent research has highlighted the potential of E3L1 in developing proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that link a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of the target protein through ubiquitination.

- Fragment-Based Lead Discovery : A study utilizing fragment-based lead discovery (FBLD) identified several novel ligands for E3 ligases, including E3L1. These fragments were optimized to enhance their binding affinities and biological activities .

- Case Study - Cancer Therapeutics : In a clinical trial involving patients with metastatic castration-resistant prostate cancer (mCRPC), the PROTAC ARV-110 demonstrated significant efficacy by utilizing VHL as an E3 ligase ligand. This trial underscored the potential of targeting E3 ligases like VHL using compounds such as E3L1 .

Case Studies

Case Study 1: Targeting Oncogenic Proteins

- Objective : To evaluate the effectiveness of E3L1 in degrading mutant forms of oncogenic proteins.

- Methodology : Cells expressing mutant proteins were treated with PROTACs incorporating E3L1.

- Results : Significant degradation was observed, with up to 85% reduction in target protein levels within 24 hours .

Case Study 2: Neurodegenerative Disease Models

- Objective : Assessing the potential of E3L1 in models of neurodegenerative diseases.

- Methodology : Application of PROTACs designed with E3L1 in cellular models expressing misfolded proteins associated with Alzheimer’s disease.

- Results : Enhanced clearance of misfolded proteins was noted, suggesting a therapeutic avenue for neurodegeneration .

Challenges and Future Directions

While the prospects for compounds like E3L1 are promising, several challenges remain:

- Selectivity : Ensuring that ligands specifically target desired E3 ligases without off-target effects is crucial.

- Cell Permeability : Many PROTACs face issues related to cell permeability and stability within biological systems.

- Clinical Translation : Further research is needed to translate these findings into clinical applications effectively.

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFOLQCCYGBOTL-QDVBFIRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948273-03-7 | |

| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.